[1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid
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Overview
Description
[1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid: is a chemical compound with the molecular formula C14H15ClN2O3 and a molecular weight of 294.73 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid typically involves the following steps:
Formation of the Benzoxazole Ring: The initial step involves the formation of the benzoxazole ring, which is achieved by reacting 5-chloro-2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Piperidine Ring Formation: The next step involves the formation of the piperidine ring. This is typically done by reacting the benzoxazole derivative with a piperidine derivative under basic conditions.
Acetic Acid Addition: The final step involves the addition of the acetic acid moiety to the piperidine ring.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This typically involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Oxidation: [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This compound can also undergo reduction reactions, often using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; typically in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids or ketones, while reduction reactions yield alcohols or amines .
Scientific Research Applications
Chemistry: : [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid is used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: : This compound is used in the study of biological processes and pathways. It is often used as a probe to investigate the function of specific proteins or enzymes .
Medicine: : In medicinal chemistry, this compound is used in the development of new drugs. It is particularly useful in the design of compounds with potential therapeutic applications .
Industry: : This compound is used in the development of new materials and chemicals. It is also used in the production of specialty chemicals and intermediates .
Mechanism of Action
The mechanism of action of [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
[1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]propionic acid: Similar structure but with a propionic acid moiety instead of an acetic acid moiety.
[1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]butyric acid: Similar structure but with a butyric acid moiety instead of an acetic acid moiety.
Uniqueness
Properties
IUPAC Name |
2-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c15-10-3-4-12-11(7-10)16-14(20-12)17-5-1-2-9(8-17)6-13(18)19/h3-4,7,9H,1-2,5-6,8H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFLGFKFCANZLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(O2)C=CC(=C3)Cl)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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